4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one
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Overview
Description
4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one is a complex organic compound that features a combination of bromophenyl, pyrrol, pyrazol, and piperazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Formation of the pyrrole ring: This can be synthesized by reacting an appropriate amine with a 1,4-dicarbonyl compound.
Coupling reactions: The final step involves coupling the pyrazole, bromophenyl, and pyrrole rings with piperazinone under suitable conditions, often using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives: These compounds share the bromophenyl group and have similar synthetic routes and applications.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
4-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H16BrN5O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-[1-(4-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-2-one |
InChI |
InChI=1S/C18H16BrN5O2/c19-13-3-5-14(6-4-13)24-17(22-8-1-2-9-22)15(11-21-24)18(26)23-10-7-20-16(25)12-23/h1-6,8-9,11H,7,10,12H2,(H,20,25) |
InChI Key |
AOGOWGQWZXXFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N4C=CC=C4 |
Origin of Product |
United States |
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